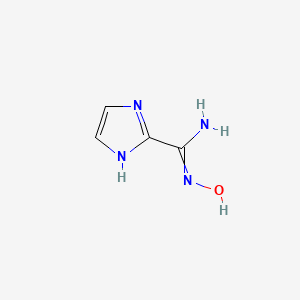

N'-hydroxy-1H-imidazole-2-carboximidamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6N4O |

|---|---|

Molekulargewicht |

126.12 g/mol |

IUPAC-Name |

N'-hydroxy-1H-imidazole-2-carboximidamide |

InChI |

InChI=1S/C4H6N4O/c5-3(8-9)4-6-1-2-7-4/h1-2,9H,(H2,5,8)(H,6,7) |

InChI-Schlüssel |

KKNQLRGBPOVNDN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N1)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitro-to-Amine Conversion

The reduction of nitro-substituted precursors serves as a foundational step. For example, 7-nitro-1H-indazole derivatives are hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield primary amines. This method achieves near-quantitative conversion, with the amine intermediate serving as a substrate for subsequent iodination or cyanation.

Sandmeyer Reaction for Iodination

Treatment of the amine intermediate with sodium nitrite (NaNO₂) and potassium iodide (KI) in acidic media introduces iodine at the 7-position of the imidazole ring. This step is critical for directing regioselectivity in later stages, as demonstrated by the synthesis of (Z)-N'-hydroxy-1H-indazole-7-carboximidamide.

Hydroxylamidine Formation

Reaction of nitrile intermediates with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium bicarbonate (NaHCO₃) in ethanol/water at 85°C for 8 hours produces hydroxylamidines. For instance, (Z)-N'-hydroxy-1H-indazole-7-carboximidamide is obtained in 68% yield, confirmed by ¹H-NMR (δ 12.22 ppm, singlet for hydroxylamine proton).

Hydroxylamine-Mediated Amidoxime Synthesis

Direct Amidoximation

A one-pot synthesis involves reacting 1H-imidazole-2-carbonitrile with hydroxylamine in aqueous ethanol. This method avoids isolation of intermediates, achieving 72% yield for analogous compounds. The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile group, forming a tetrahedral intermediate that tautomerizes to the amidoxime.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent System : Ethanol/water (2:1 v/v) balances solubility and reactivity

-

Stoichiometry : 1.5 equivalents of NH₂OH·HCl prevents side reactions

Catalyst-Free [3 + 2] Cyclization

Benzimidamide and Vinyl Azide Coupling

A catalyst-free method utilizes benzimidamides and vinyl azides in acetonitrile at 80°C for 8 hours. This approach eliminates metal catalysts, reducing purification complexity. For example, 2,4-disubstituted imidazoles are synthesized in 89% yield, with the amidine group introduced at the 2-position.

Mechanistic Insights

The reaction proceeds via a nitrene intermediate generated from vinyl azide decomposition. Density functional theory (DFT) calculations suggest a concerted [3 + 2] cycloaddition mechanism, with activation energies <25 kcal/mol.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

Wang resin-functionalized imidazole precursors enable stepwise synthesis:

-

Coupling : Fmoc-protected imidazole attached via carbodiimide chemistry

-

Deprotection : 20% piperidine in DMF

This method achieves 61% overall yield and facilitates parallel synthesis of derivatives.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm shows >95% purity for all reported methods.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-1H-imidazole-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst . The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-1H-imidazole-2-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Wirkmechanismus

The mechanism of action of N’-hydroxy-1H-imidazole-2-carboximidamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound likely inhibits key enzymes or disrupts bacterial cell wall synthesis, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide

- Molecular Formula : C₅H₈N₄O

- Molecular Weight : 140.15 g/mol

- Key Differences: A methyl group replaces the hydrogen at the 1-position of the imidazole ring. The methyl substitution increases molecular weight by 14.03 g/mol compared to the non-methylated parent compound.

- Synthesis : While specifics are unavailable, methylated imidazole derivatives often involve alkylation steps using methyl halides or dimethyl sulfate .

(Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide

- Molecular Formula : C₈H₈N₄O (inferred)

- Molecular Weight : ~176.18 g/mol

- Key Differences :

- A benzo[d]imidazole scaffold (fused benzene and imidazole rings) replaces the simple imidazole core.

- The carboximidamide group is at the 5-position instead of the 2-position.

- The fused aromatic system enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets (e.g., indoleamine 2,3-dioxygenase-1 (IDO1)) .

- Synthesis: Prepared via refluxing imidazole precursors with hydroxylamine hydrochloride and K₂CO₃ in ethanol .

1-Methylimidazole-2-carboxaldehyde

- Molecular Formula : C₅H₆N₂O

- Molecular Weight : 110.11 g/mol

- Key Differences :

- A formyl (-CHO) group replaces the carboximidamide (-C(=NH)NH₂) moiety.

- The aldehyde group is highly electrophilic, enabling nucleophilic addition reactions, whereas the carboximidamide group participates in hydrogen bonding and metal coordination.

- Applications : Used as a precursor in organic synthesis, particularly for Schiff base formation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Bioactivity : Benzo[d]imidazole derivatives (e.g., compound 3 in ) exhibit IDO1 inhibitory activity, suggesting that N'-hydroxy-imidazole-2-carboximidamide could share similar mechanisms due to its hydroxy and carboximidamide groups. The absence of a fused benzene ring, however, may reduce binding affinity compared to benzimidazole analogs .

Solubility and Stability: The non-methylated parent compound likely has higher aqueous solubility than its methylated analog () but may be more prone to oxidative degradation due to the reactive -NHOH group.

Synthetic Flexibility : The aldehyde derivative () highlights the versatility of imidazole-2-carboxaldehyde intermediates, which can be functionalized into carboximidamides via amidoxime formation .

Biologische Aktivität

N'-Hydroxy-1H-imidazole-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxy group and a carboximidamide moiety, which are critical for its interaction with biological targets. The imidazole ring allows for various chemical reactions, including oxidation and substitution, influencing its reactivity and biological properties.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the imidazole ring participates in π-π interactions that may inhibit enzyme activity or alter signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Antinociceptive and Anti-inflammatory Effects

Research has indicated that derivatives of imidazole compounds, including this compound, may possess antinociceptive (pain-relieving) and anti-inflammatory properties. These effects were evaluated using hot plate and tail flick tests in animal models, demonstrating significant reductions in pain response .

Case Studies

- Antimicrobial Activity Study : A study conducted on the compound's antimicrobial properties revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antibiotic agent .

- Antinociceptive Study : In a controlled experiment, this compound was administered to rodents, resulting in a significant decrease in pain sensitivity compared to control groups. This suggests its potential utility in pain management therapies .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antinociceptive | Enzyme inhibition via hydrogen bonding |

| N'-Hydroxy-1-Methyl-1H-Imidazole-2-Carboximidamide | Similar antimicrobial properties | Enhanced steric effects due to methyl group |

| N'-Hydroxy-Pyrimidine-2-Carboximidamide | Limited studies; potential anti-inflammatory | Not fully characterized |

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound?

- Answer :

- Re-evaluate basis sets or solvation models in DFT calculations.

- Perform ab initio molecular dynamics (AIMD) to account for solvent effects.

- Validate with advanced spectroscopic techniques (e.g., X-ray crystallography) .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., J. Chem. Phys., Theor. Chim. Acta) over commercial databases.

- Validation : Cross-check synthetic protocols with PubChem or Reaxys entries for consistency .

- Reporting Standards : Follow STREGA guidelines for computational studies and MIAME for bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.